N-(1,3,5-Dithiazinan-5-yl)methanimine
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Overview
Description
N-(1,3,5-Dithiazinan-5-yl)methanimine is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of a dithiazinane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Dithiazinan-5-yl)methanimine typically involves the reaction of primary amines with formaldehyde and hydrogen sulfide. One common method is the cyclothiomethylation of primary amines using formaldehyde and hydrogen sulfide . This reaction is carried out under controlled conditions to ensure the formation of the dithiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as cobalt chloride (CoCl2) and samarium nitrate (Sm(NO3)3) can enhance the efficiency and selectivity of the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Scientific Research Applications
N-(1,3,5-Dithiazinan-5-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trithiane: A similar compound with three sulfur atoms in the ring.
N-Methyl-1,3,5-dithiazinane: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-(1,3,5-Dithiazinan-5-yl)methanimine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
904922-62-9 |
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Molecular Formula |
C4H8N2S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
N-(1,3,5-dithiazinan-5-yl)methanimine |
InChI |
InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2 |
InChI Key |
PVMOLACMFBUYEI-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CSCSC1 |
Origin of Product |
United States |
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